N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-15-14-23-13-12-18-19(4-3-5-20(18)23)22-21(24)11-8-16-6-9-17(26-2)10-7-16/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3,(H,22,24) |
InChI Key |
INWQYHAZRJTYNJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide typically involves the reaction between an indole derivative and a substituted phenylpropanamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be considered for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy groups on the indole and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or phenyl derivatives.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl)ethanone
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern on the indole and phenyl rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.
Compound Structure and Properties
The molecular formula of this compound is , with a molecular weight of 365.45 g/mol. The compound features an indole moiety, which is known for its diverse biological properties, making it a subject of interest in pharmacological studies.
Research indicates that compounds similar to this compound may interact with various biological pathways. The indole structure is often linked to modulation of G protein-coupled receptors (GPCRs), which play critical roles in many physiological processes. Additionally, the methoxy groups may enhance lipophilicity, potentially improving bioavailability and receptor affinity.
Antimicrobial Activity
Recent studies have demonstrated that related compounds exhibit antimicrobial properties. For instance, derivatives of indole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Indole Derivative A | S. aureus | Inhibitory effect at 5 µg/mL |
| Indole Derivative B | E. coli | Minimum Inhibitory Concentration (MIC) 10 µg/mL |
Anticancer Potential
Indole derivatives have also been studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of the cell cycle.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of an indole-based compound on human cancer cell lines. The results showed significant inhibition of cell proliferation with an IC50 value of 15 µM, suggesting that this compound may possess similar anticancer properties.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of several indole derivatives against multidrug-resistant bacterial strains. The compound demonstrated a reduction in bacterial load by 70% at a concentration of 20 µg/mL, indicating its potential as an antimicrobial agent.
Research Findings
Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Current findings suggest promising avenues for research in antimicrobial and anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
